molecular formula C8H12O2 B2493210 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran CAS No. 339363-23-4

4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran

Cat. No.: B2493210
CAS No.: 339363-23-4
M. Wt: 140.182
InChI Key: LEJNNXAVSLOWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C8H12O2. It is a derivative of tetrahydropyran, featuring a propynyloxy group attached to the tetrahydropyran ring. This compound is known for its utility in various chemical reactions and applications in scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with propargyl alcohol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The mixture is then quenched with aqueous sodium bicarbonate, and the product is extracted using an organic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-2-(2-propynyloxy)-2H-pyran
  • 2-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran
  • 1-(2’-Tetrahydropyranyloxy)-2-propyne
  • 1-(Tetrahydro-2H-pyranyloxy)-2-propyne
  • 1-(Tetrahydropyranyloxy)prop-2-yne
  • Oct-2-yne-1-ol

Uniqueness

4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its propynyloxy group provides a versatile site for nucleophilic attack, making it valuable in synthetic chemistry and various research applications .

Properties

IUPAC Name

4-prop-2-ynoxyoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-5-10-8-3-6-9-7-4-8/h1,8H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJNNXAVSLOWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.